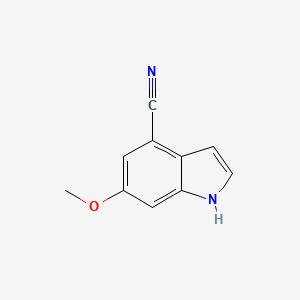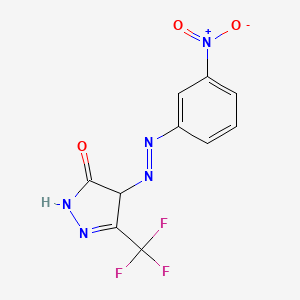
4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one
Overview
Description
This compound is an azo compound, which are characterized by the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. Azo compounds are known for their vivid colors and are used as dyes . The nitro group (-NO2) and trifluoromethyl group (-CF3) attached to the phenyl ring could potentially influence the color and other properties of the compound.
Chemical Reactions Analysis
Azo compounds can undergo a variety of reactions. They can be reduced to amines, and under certain conditions, they can also undergo reductive cleavage. The presence of the nitro and trifluoromethyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Azo compounds are often colored and may exhibit different solubilities depending on the nature of the R and R’ groups .Scientific Research Applications
Herbicidal Applications
Research on pyrazole derivatives, including those similar to the specified compound, has highlighted their effectiveness as herbicides. A study by R. Clark (1996) explored the synthesis and Quantitative Structure-Activity Relationship (QSAR) of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers. These compounds exhibit significant pre-emergent activity against narrowleaf weed species, a shift from traditional nitro-diphenyl ether herbicides to novel classes with trifluoromethyl groups enhancing their herbicidal potency (Clark, 1996).
Tuberculostatic Activity
O. G. Khudina et al. (2010) reported on the one-pot synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles, demonstrating significant tuberculostatic activity. This research underlines the potential of pyrazole derivatives in treating tuberculosis, showcasing the chemical versatility and biological relevance of such compounds (Khudina et al., 2010).
Material Science: Optical and Mesogenic Properties
J. Barberá et al. (1998) investigated 2-pyrazoline derivatives for their fluorescent, non-linear optical, and liquid crystalline behaviors. By altering substituents on the pyrazoline ring, they managed to tailor the compounds' physical properties, contributing to the development of versatile materials for optical applications (Barberá et al., 1998).
Corrosion Inhibition
The pyranpyrazole derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in industrial processes. P. Dohare et al. (2017) synthesized compounds that showed excellent inhibition properties, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Mechanism of Action
properties
IUPAC Name |
4-[(3-nitrophenyl)diazenyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5O3/c11-10(12,13)8-7(9(19)17-16-8)15-14-5-2-1-3-6(4-5)18(20)21/h1-4,7H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNAGEZLFXNCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2C(=NNC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



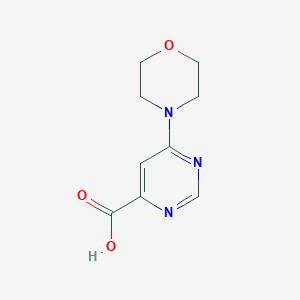
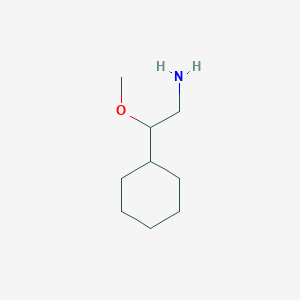
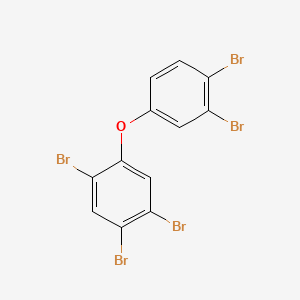

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)

![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)



